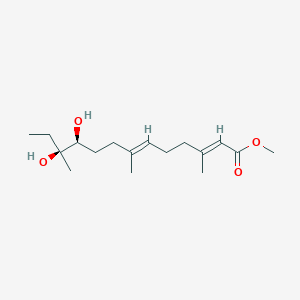
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate is a complex organic compound with the molecular formula C17H30O4 This compound is characterized by its unique structure, which includes two hydroxyl groups and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2E,6E,10S,11S)-7-Ethyl-10-[(methylsulfonyl)oxy]-11-hydroxy-3,11-dimethyl-2,6-tridecadienoic acid methyl ester
- 2-[(2E,6E,10S,11S)-10,11-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,14-trienyl]-6-methylbenzene-1,4-diol
Uniqueness
What sets methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate apart from similar compounds is its specific arrangement of hydroxyl groups and double bonds. This unique structure allows it to participate in a distinct set of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C17H30O4 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate |
InChI |
InChI=1S/C17H30O4/c1-6-17(4,20)15(18)11-10-13(2)8-7-9-14(3)12-16(19)21-5/h8,12,15,18,20H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17-/m0/s1 |
Clave InChI |
HOXCGKWFRCVENH-FOUREKQHSA-N |
SMILES isomérico |
CC[C@@](C)([C@H](CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)O)O |
SMILES canónico |
CCC(C)(C(CCC(=CCCC(=CC(=O)OC)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















